4-Carboxyphenylglyoxal
Overview
Description
4-Carboxyphenylglyoxal is an organic compound with the molecular formula C9H6O4 It contains both an aldehyde and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 4-carboxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium to facilitate the formation of the glyoxal group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxyphenylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxybenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Carboxybenzoic acid.
Reduction: 4-Carboxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Carboxyphenylglyoxal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-carboxyphenylglyoxal involves its interaction with nucleophiles, leading to the formation of various derivatives. The aldehyde group is highly reactive, allowing it to form Schiff bases with amines and undergo condensation reactions. These interactions are crucial in its applications in enzyme inhibition and organic synthesis .
Comparison with Similar Compounds
Phenylglyoxal: Lacks the carboxyl group, making it less versatile in certain reactions.
4-Carboxybenzaldehyde: Lacks the glyoxal group, limiting its reactivity in forming certain derivatives.
Uniqueness: 4-Carboxyphenylglyoxal’s combination of aldehyde and carboxylic acid functional groups makes it uniquely suited for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as form various substituted derivatives, sets it apart from similar compounds .
Properties
IUPAC Name |
4-oxaldehydoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJTXGBCDNPQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173919 | |
Record name | 4-Carboxyphenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-54-1 | |
Record name | 4-(2-Oxoacetyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20099-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxyphenylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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